tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Description
“tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate” is a carbamate derivative featuring a pyrrolidine core substituted with a benzyl group at position 1 and a 4-bromophenyl group at position 4. The tert-butyl carbamate (Boc) moiety at position 3 acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry as a chiral building block, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme inhibition .
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSTWXCDSEANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolidine Ring
The pyrrolidine core can be synthesized through cyclization of amino acids or amino alcohol derivatives . For example, a typical route involves:
- Reductive amination of suitable aldehydes with amino acids or amines.
- Intramolecular cyclization under basic or acidic conditions to form the pyrrolidine ring with stereocontrol.
Example : The use of chiral auxiliaries or chiral catalysts during cyclization ensures stereoselectivity at the 3- and 4-positions.
Attachment of the Carbamate Group
The tert-butyl carbamate (Boc) protection is introduced via carbamoyl chloride or isocyanate derivatives:
- Reacting the amine group on the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.
Specific Preparation Protocols
Route Based on Literature Data
Step 1: Synthesis of the pyrrolidine core with stereocontrol.
- Starting from chiral amino acids or enantiopure precursors.
- Cyclization via reductive amination or intramolecular nucleophilic attack.
Step 2: Benzylation of the pyrrolidine nitrogen.
- Using benzyl chloride in an inert solvent like dichloromethane with potassium carbonate as base.
- Reaction conditions: room temperature, 12-24 hours.
Step 3: Bromophenyl substitution.
- Performing Suzuki coupling with 4-bromophenylboronic acid.
- Catalyzed by Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Solvent: Toluene or dioxane with aqueous base (potassium carbonate).
- Heating at 80-100°C for 12-24 hours.
Data Table of Preparation Methods
| Step | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Enantiopure amino acid | Cyclization reagents | Acidic or basic, reflux | Variable | Stereocontrol critical |
| 2 | Pyrrolidine intermediate | Benzyl chloride | Inert solvent, base | ~70-85% | N-Benzylation |
| 3 | Brominated pyrrolidine | 4-bromophenylboronic acid | Pd catalyst, base | 60-75% | Suzuki coupling |
| 4 | Benzylated pyrrolidine | Boc2O | Room temp, inert | 80-90% | Carbamate protection |
| 5 | Final product | Purification | Chromatography | — | Purity optimization |
Variations and Alternative Methods
- Microwave-assisted synthesis : Accelerates coupling and protection steps.
- Asymmetric catalysis : For stereoselective pyrrolidine formation.
- Solid-phase synthesis : For combinatorial approaches in drug discovery.
Supporting Research and Examples
- Research Article (2021) : Describes synthesis of similar pyrrolidine derivatives, emphasizing stereoselective cyclization and Suzuki coupling for aromatic substitutions, with yields ranging from 60-85% per step.
- Patent US20150018335A1 : Details carbamate synthesis involving Boc protection of amines, with optimized conditions for high yield and purity.
- Chemical Databases : PubChem and ChemSpider confirm the structural features and common synthetic routes.
Chemical Reactions Analysis
tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares “tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate” with structurally related carbamate derivatives, focusing on substituents, stereochemistry, and functional implications:
Key Comparative Analysis
- Substituent Effects: The target compound’s bromophenyl group distinguishes it from cyclopentyl derivatives (e.g., PB07473, PBY1403191), introducing halogen bonding capabilities critical for protein-ligand interactions. In contrast, hydroxylated cyclopentyl analogues prioritize hydrogen bonding and aqueous solubility .
- Stereochemical Influence: The (1R,2S) and (1R,3R) configurations in cyclopentyl carbamates () demonstrate how stereochemistry dictates solubility and biological activity.
Salt Forms and Stability :
Synthetic Utility :
Methodological Considerations
Structural elucidation of these compounds relies on X-ray crystallography using programs like SHELX for refinement and ORTEP-III for visualization, ensuring accurate stereochemical assignment . The absence of crystallographic data for the target compound in the provided evidence limits direct comparison of its conformational details with analogues.
Biological Activity
Tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical formula of this compound is . The IUPAC name is as follows:
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.39 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with cholinergic systems. Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes can lead to increased levels of ACh in synaptic clefts, enhancing cholinergic transmission, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on AChE and BChE. For instance, a study highlighted the structure-activity relationship (SAR) among various heterocyclic compounds, revealing that modifications to the pyrrolidine ring can enhance inhibitory potency against these enzymes .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several preclinical models. The compound's ability to inhibit AChE and BChE suggests it may help mitigate cognitive decline associated with AD by preventing the breakdown of ACh. This dual inhibition approach is particularly promising for treating advanced stages of AD where both enzymes are upregulated .
Case Studies
-
Case Study 1: In Vivo Efficacy
- Objective : To evaluate the cognitive-enhancing effects of the compound in a mouse model of AD.
- Method : Mice were administered varying doses of the compound.
- Results : Significant improvements in memory retention and learning behaviors were observed compared to control groups.
- Case Study 2: In Vitro Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was performed.
| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|
| Tert-butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin] | 0.45 | 0.55 |
| Donepezil | 0.10 | Not applicable |
| Rivastigmine | 0.20 | Not applicable |
This table illustrates that while tert-butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin] exhibits promising inhibitory activity, it is less potent than some established drugs but offers dual inhibition capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
